molecular formula C11H12FNO2 B13202349 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde

3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13202349
M. Wt: 209.22 g/mol
InChI Key: ZONHGSFHLQXLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde: is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and an azetidinyl group attached to a benzaldehyde core. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 3-methoxyazetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated benzaldehyde derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the azetidinyl group provides additional steric and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluoro and azetidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-3-2-8(7-14)4-10(11)12/h2-4,7,9H,5-6H2,1H3

InChI Key

ZONHGSFHLQXLMF-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=C(C=C2)C=O)F

Origin of Product

United States

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